molecular formula C24H35N2P B3284962 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole CAS No. 794527-14-3

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole

Cat. No. B3284962
CAS RN: 794527-14-3
M. Wt: 382.5 g/mol
InChI Key: ZRVANNJGPCSNAH-UHFFFAOYSA-N
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Description

“2-(Dicyclohexylphosphino)biphenyl” is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand . It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .


Synthesis Analysis

The synthesis of “2-(Dicyclohexylphosphino)biphenyl” involves a mixture of L1, [PdCl (η3-C3H5)]2, arylhalides, and dicyclohexylphosphine in 20 M KOH aqueous solution under a nitrogen atmosphere . The mixture is shaken for several hours at 100 °C .


Molecular Structure Analysis

The structure of “2-(Dicyclohexylphosphino)biphenyl” consists of a biphenyl backbone . The phosphorus center is crucial for its ability to induce enantioselectivity in various catalytic reactions .


Chemical Reactions Analysis

“2-(Dicyclohexylphosphino)biphenyl” is typically coordinated to transition metals to form complexes that can catalyze a broad range of transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions .


Physical And Chemical Properties Analysis

“2-(Dicyclohexylphosphino)biphenyl” is characterized by its unique P-chiral phosphorus center . It’s an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand .

Scientific Research Applications

  • Catalysis in Organic Synthesis : A study by Choy et al. (2015) describes the use of palladium-phosphine complexes, similar in structure to 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole, in the direct C-3 arylation of imidazo[1,2-a]pyridines. This process demonstrates significant potential in organic synthesis due to its efficiency and selectivity (Choy et al., 2015).

  • Homogeneous Catalysis : César et al. (2002) reported on the reaction of 1-mesityl imidazole with various compounds to form N-heterocyclic carbene complexes. These complexes were then utilized in Heck and Suzuki C−C coupling reactions, demonstrating the role of such compounds in homogeneous catalysis (César et al., 2002).

  • Stereochemical Analysis : Delaude et al. (2009) explored the use of compounds with structural similarity to this compound in assessing the steric and electronic properties of N-heterocyclic carbene ligands. This research highlights its application in stereochemical analysis (Delaude et al., 2009).

  • Ruthenium-Arene Catalysts : Tudose et al. (2006) discussed the synthesis of imidazol(in)ium-2-carboxylates, structurally related to the compound , as precursors in ruthenium-arene catalysts for olefin metathesis and cyclopropanation reactions. This indicates its significance in the field of catalysis (Tudose et al., 2006).

  • N-Heterocyclic Carbene Complex Synthesis : Benhamou et al. (2009) utilized similar compounds in the synthesis of N-heterocyclic carbene complexes of Ru(0), highlighting their potential in complex molecule synthesis and organometallic chemistry (Benhamou et al., 2009).

  • Organic Light-Emitting Devices : Song et al. (2019) conducted a study on iridium complexes with mesityl-phenyl-imidazole ligands, structurally akin to this compound, for use in organic light-emitting devices, indicating its relevance in material science and electronics (Song et al., 2019).

Safety and Hazards

“2-(Dicyclohexylphosphino)biphenyl” is considered hazardous . It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVANNJGPCSNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN=C2P(C3CCCCC3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696508
Record name 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

794527-14-3
Record name 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.6 ml of TMEDA (15 mmol.) are added to a suspension of 1.86 g (10 mmol.) of N-mesitylimidazole in 30 ml of hexane. 6.25 ml of 1.6 molar n-butyllithium solution (10 mmol.) are added at room temperature. The mixture is then heated for 2.5 hours at reflux temperature (solution 1). In another flask, 2.2 ml (10 mmol.) of dicyclohexylchlorophosphane are mixed with 20 ml of hexane and heated to 60° C. (solution 2). The boiling solution 1 is then slowly transferred into solution 2, which is at 60° C., by means of a cannula. The mixture is then boiled for a further 1 hour at reflux, the solution is cooled, and 20 ml of degassed water are added thereto. The organic phase is filtered off over magnesium sulfate. The solution is concentrated in vacua; 30 ml of pentane are added thereto, and the mixture is boiled for 1 hour at reflux. The product precipitates in crystalline form at −30° C. and is filtered off while cold. Yield: 2.48 g (65%)
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution 1
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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